2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-15-4-5-17(12)13(19)16-10-14(2-6-20-7-3-14)11-1-8-21-9-11/h1,8-9H,2-7,10H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZESVSMBQHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCNC2=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Formation
The oxane (tetrahydropyran) ring is constructed via acid-catalyzed cyclization of 1,5-diols or epoxy-thiol intermediates. For 4-substituted oxanes, a Michael addition strategy is employed:
- Reactants : Thiophen-3-ylmagnesium bromide and 4-oxotetrahydropyran-4-carbaldehyde.
- Conditions : Grignard reaction followed by cyclization with H2SO4.
Functionalization to Methylamine Derivative
The resulting 4-(thiophen-3-yl)oxan-4-yl methanol is converted to the methylamine via:
- Mitsunobu Reaction : Using phthalimide and DIAD/PPh3.
- Deprotection : Hydrazinolysis to yield the primary amine.
Assembly of the Target Compound
The final assembly involves coupling the carboxamide-bearing imidazolidine with the thiophene-oxane-methylamine. Two approaches are viable:
Stepwise Coupling
- Carboxamide Formation : Apply Pd-catalyzed carbonylation to iodinated imidazolidine.
- Alkylation : React the carboxamide with [4-(thiophen-3-yl)oxan-4-yl]methyl bromide under basic conditions (e.g., K2CO3 in DMF).
One-Pot Sequential Reaction
Combine urea, ethylenediamine, and the pre-formed thiophene-oxane-methylamine in a tandem condensation-carbonylation process. This method remains theoretical and requires validation.
Comparative Data :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Coupling | 45–55 | 90–95 | Controlled regiochemistry |
| One-Pot Synthesis | N/A | N/A | Reduced purification steps |
Optimization and Scalability Considerations
- Catalyst Recycling : The SILP-Pd system enables reuse for 5–10 cycles without significant activity loss.
- Protective Groups : Boc protection of the imidazolidine nitrogen prevents unwanted side reactions during alkylation.
- Solvent Systems : DMF and THF are optimal for solubility, but switch to greener solvents (e.g., cyclopentyl methyl ether) is under exploration.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Imidazolidinone vs. Thiazolidine/Pyrrolidine: The imidazolidinone core in the target compound introduces a rigid, planar structure compared to the more flexible pyrrolidine or thiazolidine rings in analogs. This rigidity may enhance binding specificity but reduce solubility .
- Oxane-Thiophene Moiety : The oxane-thiophene group is shared with the EJMC (2020) analog, which exhibited PDE4 inhibition. This suggests the thiophene’s aromaticity and oxane’s stereochemical configuration are critical for target engagement .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | EJMC (2020) Analog | Pharmacopeial Forum (2017) Compound |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | -0.3 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 12.3 |
| Hydrogen Bond Donors | 2 | 1 | 5 |
Analysis :
In Silico and Experimental Activity
- Target Compound : Molecular docking studies suggest affinity for PDE4 (ΔG = -9.2 kcal/mol), though experimental validation is pending.
- EJMC Analog : Demonstrated PDE4 inhibition (IC₅₀ = 1.2 μM) in enzymatic assays, attributed to the oxane-thiophene group’s interaction with the hydrophobic pocket .
- Pharmacopeial Forum Compound : Exhibited β-lactamase inhibition (MIC = 4 μg/mL against E. coli), linked to its thiazolidine-carboxy motifs .
Biological Activity
2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide, identified by its CAS Number 2309781-41-5, is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes an imidazolidine core, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of this compound is CHNOS, with a molecular weight of 309.39 g/mol. The structure includes a thiophene moiety and an oxane derivative, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 309.39 g/mol |
| CAS Number | 2309781-41-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. These methods are designed to introduce the thiophene and oxane groups effectively, enhancing the compound's biological properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of tetrahydroisoquinoline (THIQ), which share some structural similarities with the imidazolidine framework, have shown promising anti-coronavirus activity against strains such as HCoV-229E and OC-43 . While specific data on the antiviral efficacy of this compound is limited, its structural analogs suggest potential in this area.
Antimicrobial Activity
The compound's heterocyclic nature positions it as a candidate for antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of thiophene rings in similar compounds has been linked to enhanced antimicrobial properties.
Enzyme Inhibition
Enzyme inhibition studies reveal that similar compounds can act as effective inhibitors of acetylcholinesterase (AChE), urease, and other enzymes . Given the structural characteristics of this compound, it is plausible that it may exhibit similar inhibitory effects, potentially contributing to therapeutic strategies for conditions like Alzheimer's disease or urease-related disorders.
Case Studies
While specific case studies on this compound are scarce, research into related compounds provides insights into its potential:
- Antiviral Studies : Research on THIQ derivatives has highlighted their ability to inhibit viral replication effectively. Future studies should focus on the antiviral mechanisms of this compound.
- Antimicrobial Efficacy : Compounds structurally akin to 2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine have shown significant antibacterial activity in vitro, warranting further investigation into this compound's efficacy against resistant bacterial strains.
- Enzyme Inhibition : The inhibition of AChE by structurally similar compounds suggests that 2-oxo-N-{[4-(thiophen-3-y)oxan-4-y]methyl}imidazolidine could serve as a lead compound for developing new enzyme inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
